2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid

Catalog No.
S1531495
CAS No.
61466-95-3
M.F
C15H13FO3
M. Wt
260.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid

CAS Number

61466-95-3

Product Name

2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid

IUPAC Name

2-(3-fluoro-4-phenylphenyl)-2-hydroxypropanoic acid

Molecular Formula

C15H13FO3

Molecular Weight

260.26 g/mol

InChI

InChI=1S/C15H13FO3/c1-15(19,14(17)18)11-7-8-12(13(16)9-11)10-5-3-2-4-6-10/h2-9,19H,1H3,(H,17,18)

InChI Key

WZESXUMKHKBMLE-UHFFFAOYSA-N

SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)(C(=O)O)O

Synonyms

2-Fluoro-α-hydroxy-α-methyl-[1,1’-biphenyl]-4-acetic Acid; (2RS)-2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic Acid;

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)(C(=O)O)O

Impurity in Flurbiprofen Production:

2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid, also known as (2RS)-2-(2-fluorobiphenyl-4-yl)-2-hydroxypropanoic acid, is primarily encountered as an impurity during the manufacturing process of the nonsteroidal anti-inflammatory drug (NSAID) flurbiprofen. Several studies have investigated its presence and potential removal methods to ensure the purity and safety of the final flurbiprofen product.

Potential Biological Activity:

While limited research exists specifically on 2-(2-fluorobiphenyl-4-yl)-2-hydroxypropanoic acid, its structural similarity to flurbiprofen suggests potential areas for further investigation. Flurbiprofen is known to possess anti-inflammatory, analgesic, and antipyretic properties. Therefore, researchers might explore whether the given compound exhibits similar biological activities, requiring dedicated studies to confirm or disprove this hypothesis.

2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid is an organic compound characterized by its molecular formula C15H13FO3C_{15}H_{13}FO_{3} and a molecular weight of approximately 260.26 g/mol. The structure features a biphenyl moiety substituted with a fluorine atom at the para position and a hydroxypropanoic acid functional group. This compound is classified under various chemical categories, including carboxylic acids and phenolic compounds, which contribute to its chemical reactivity and biological properties .

The chemical behavior of 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid can be attributed to its functional groups. Key reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, the carboxylic group may be removed, resulting in a hydrocarbon.
  • Nucleophilic Substitution: The fluorine atom can undergo nucleophilic substitution reactions, allowing for further derivatization of the compound.

Research indicates that 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid exhibits significant biological activity. It has been shown to interact with various enzymes, including:

  • Fatty Acid Amide Hydrolase (FAAH): This enzyme is involved in the degradation of fatty acid amides, and inhibition by this compound may have implications for pain management and inflammation.
  • Cyclooxygenase-2 (COX-2): Inhibition of COX-2 is associated with anti-inflammatory effects, making this compound a potential candidate for therapeutic applications in inflammatory diseases.

The synthesis of 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid can be achieved through several methods:

  • Direct Fluorination: Starting from biphenyl derivatives, fluorination can be performed using reagents such as sulfur tetrafluoride or other fluorinating agents.
  • Hydroxypropanoic Acid Derivation: The hydroxypropanoic acid moiety can be introduced via alkylation or acylation reactions involving appropriate precursors.
  • Multi-step Synthesis: A combination of reactions including Friedel-Crafts acylation followed by hydroxylation can yield the desired product .

This compound has diverse applications in various fields:

  • Pharmaceuticals: Due to its interaction with key enzymes, it may serve as a lead compound in drug development for pain relief and anti-inflammatory therapies.
  • Chemical Research: It acts as a reference standard in analytical chemistry for studying similar compounds and their reactivity.
  • Material Science: Its unique structural features make it suitable for research into new materials with specific electronic or optical properties .

Studies have demonstrated that 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid interacts with several biological targets:

  • Enzyme Inhibition Studies: In vitro assays have shown its potential to inhibit FAAH and COX-2, suggesting applications in managing conditions like chronic pain and inflammation.
  • Binding Affinity Assessments: Molecular docking studies indicate that this compound binds effectively to active sites of target enzymes, providing insights into its mechanism of action.

Several compounds share structural features with 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid. Here are some notable examples:

Compound NameSimilarityUnique Features
2-Hydroxypropanoic AcidShares the hydroxypropanoic acid moietyLacks biphenyl structure
4-FluorobiphenylContains biphenyl structureNo hydroxy or propanoic acid functional groups
2-(Biphenyl-4-yl)-2-hydroxypropanoic AcidSimilar biphenyl substitutionLacks fluorine substitution

These comparisons highlight how 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid is unique due to its specific fluoro-substitution and dual functional groups, which enhance its reactivity and biological activity compared to similar compounds .

XLogP3

2.7

Wikipedia

2-(2-fluorobiphenyl-4-yl)-2-hydroxypropanoic acid

Dates

Modify: 2023-08-15

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